molecular formula C4H8ClNO2 B1382987 4-Aminocrotonic Acid Hydrochloride CAS No. 2126899-84-9

4-Aminocrotonic Acid Hydrochloride

Cat. No. B1382987
M. Wt: 137.56 g/mol
InChI Key: ASNDYIQICTUCOY-TYYBGVCCSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Aminocrotonic Acid Hydrochloride is C__4H__7NO__2·HCl .


Physical And Chemical Properties Analysis

4-Aminocrotonic Acid Hydrochloride is a light yellow to brown powder or crystal . It has a molecular weight of 137.56 g/mol .

Scientific Research Applications

Synthesis and Chemistry

4-Aminocrotonic Acid Hydrochloride has been studied for its synthesis and chemical properties. A new synthesis method was developed using crotonic acid, converted into 4-aminocrotonic acid and then to 4-amino-3-hydroxybutyric acid under mild conditions (Pinza & Pifferi, 1978). Another study explored the synthesis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates using ethyl aminocrotonates (Ukrainets, Sidorenko, Gorokhova, & Shishkin, 2006).

Neurochemistry

In neurochemistry, 4-Aminocrotonic Acid Hydrochloride has been used to study gamma-aminobutyric acid (GABA) analogs. Cis- and trans-4-Aminocrotonic acid are GABA analogues of restricted conformation, with the trans isomer acting efficiently across various systems related to GABA (Johnston et al., 1975). Another study identified trans-4-aminocrotonic acid as a competitive inhibitor of GABA uptake in rat brain slices, indicating the importance of extended conformations in the binding of this inhibitory transmitter (Beart, Johnston, & Urn, 1972).

Enzymatic Studies

4-Aminocrotonic Acid Hydrochloride has been used in enzymatic studies, particularly in understanding the function and structure of enzymes. For example, the study of 4-oxalocrotonate tautomerase (4-OT) involved the isomerization of unsaturated enones, a process important for bacteria utilizing aromatic hydrocarbons (Whitman, 2002). Another study focused on the oligomeric structure of enzymes like 4-OT using electrospray ionization time-of-flight mass spectrometry (Fitzgerald et al., 1996).

Pharmaceutical Applications

4-Aminocrotonic Acid Hydrochloride is also relevant in pharmaceutical research. It is used in the synthesis of various compounds with potential therapeutic applications, such as anti-mycobacterial 4-hydroxy-3-phenylpyridin-2 (1H)-ones (Dannhardt, Meindl, Schober, & Kappe, 1991).

Material Science

In material science, studies have explored its application in stabilizing polyvinyl chloride using β-aminocrotonate esters (Hoang, Michel, & Guyot, 1978), and in corrosion control of mild steel (Bentiss et al., 2009).

Safety And Hazards

4-Aminocrotonic Acid Hydrochloride may cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

(E)-4-aminobut-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-2-4(6)7;/h1-2H,3,5H2,(H,6,7);1H/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNDYIQICTUCOY-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobut-2-enoic acid hydrochloride

CAS RN

2126899-84-9
Record name (2E)-4-aminobut-2-enoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Tolman, K Vereš - Collection of Czechoslovak Chemical …, 1967 - cccc.uochb.cas.cz
… mediates of alkylation yielded 2-fluoro-4-aminocrotonic acid hydrochloride (X) and 2-amino5… After acid hydrolysis of the latter 2-fluoro-4-aminocrotonic acid hydrochloride (X) was …
Number of citations: 24 cccc.uochb.cas.cz

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